4,5-Dibromo-6-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-6-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4Br2N2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine atoms at positions 4 and 5, along with a methoxy group at position 6, makes this compound unique and of significant interest in various fields of research .
Vorbereitungsmethoden
The synthesis of 4,5-Dibromo-6-methoxypyrimidine typically involves the bromination of 6-methoxypyrimidine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Analyse Chemischer Reaktionen
4,5-Dibromo-6-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form 4,5-dibromo-6-hydroxypyrimidine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of 4,5-dibromo-6-pyrimidinol using oxidizing agents such as potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-6-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological processes involving pyrimidine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-6-methoxypyrimidine involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes by mimicking the natural substrates or by binding to the active sites, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
4,5-Dibromo-6-methoxypyrimidine can be compared with other similar compounds such as:
4,6-Dichloro-5-methoxypyrimidine: This compound has chlorine atoms instead of bromine, which affects its reactivity and applications.
4,5-Dibromo-2,6-dimethoxypyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
503425-88-5 |
---|---|
Molekularformel |
C5H4Br2N2O |
Molekulargewicht |
267.91 g/mol |
IUPAC-Name |
4,5-dibromo-6-methoxypyrimidine |
InChI |
InChI=1S/C5H4Br2N2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 |
InChI-Schlüssel |
ZVYDMIJCVTYSTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=N1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.